SNX-5422

Vue d'ensemble

Description

SNX-5422 est un inhibiteur de la protéine de choc thermique 90 (Hsp90), un composé synthétique, nouveau et de petite taille. Il s'agit d'un prodrog administré par voie orale qui est converti en sa forme active, SNX-2112, dans l'organisme. This compound a démontré une forte efficacité et une bonne tolérance, ce qui en fait un candidat prometteur pour le traitement de divers cancers .

Applications De Recherche Scientifique

SNX-5422 has been extensively studied for its potential in treating various cancers. It has shown efficacy in preclinical models of solid tumors and hematological malignancies. Additionally, this compound has been investigated for its ability to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and dampen inflammation in airway cells . The compound’s ability to degrade important Hsp90 client proteins, such as HER2, AKT, and ERK, makes it a valuable tool in cancer research .

Mécanisme D'action

Target of Action

SNX-5422 primarily targets the Heat Shock Protein 90 (Hsp90) in humans . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and maintenance of numerous proteins that are critical for tumor cell viability and growth .

Mode of Action

This compound is a potent inhibitor of Hsp90 across a broad range of human cancer cell lines . It directly interacts with Hsp90, causing the degradation of important Hsp90 client proteins, including Human Epidermal Growth Factor Receptor 2 (HER2), Protein Kinase B (AKT), and Extracellular Signal-Regulated Kinase (ERK) .

Biochemical Pathways

The inhibition of Hsp90 by this compound affects the stability and function of its client proteins, which are involved in various biochemical pathways. For instance, the degradation of HER2, AKT, and ERK disrupts the signaling pathways they are involved in, leading to the suppression of proliferation and anti-apoptotic signals .

Pharmacokinetics

This compound is orally administered and once in the body, it is converted to SNX-2122, which is the active form . The pharmacokinetic data of this compound reveals rapid absorption, hepatic and extrahepatic clearance, and extensive tissue binding . The pharmacokinetics of the active drug, PF-04928473, is almost linear .

Result of Action

The inhibition of Hsp90 by this compound leads to the degradation of important Hsp90 client proteins, which in turn disrupts the signaling pathways they are involved in . This results in the suppression of proliferation and anti-apoptotic signals, thereby inhibiting the growth of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of certain mutations in the target proteins. In the case of Chronic Lymphocytic Leukemia (CLL), this compound was found to be effective in primary CLL cells, as well as B-cell lines expressing either wild type or C481 mutant Bruton’s Tyrosine Kinase (BTK), which has been identified as the primary resistance mechanism to ibrutinib in CLL patients .

Analyse Biochimique

Biochemical Properties

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . It interacts with the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta .

Cellular Effects

This compound has been shown to inhibit SARS-CoV-2 replication in vitro at a high selectivity index . It also dampens the expression of inflammatory pathways associated with poor SARS-CoV-2 disease outcomes . Furthermore, this compound interrupts the expression of host factors that are crucial for SARS-CoV-2 replication machinery .

Molecular Mechanism

This compound is a prodrug of SNX-2112, which is the active form . It is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .

Temporal Effects in Laboratory Settings

In each 28 day cycle, this compound is dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period . This regimen has been shown to be well-tolerated and effective in inhibiting its intended target Hsp90 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be effective in primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK . Furthermore, the combination of this compound and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .

Metabolic Pathways

It is known that this compound is a prodrug of SNX-2112, which is the active form .

Transport and Distribution

It is known that this compound is orally administered and is converted to SNX-2112 in the body .

Subcellular Localization

It is known that this compound is a potent inhibitor of Hsp90, a chaperone protein that is typically located in the cytosol of cells .

Méthodes De Préparation

SNX-5422 est synthétisé comme un prodrog de SNX-2112 afin d'améliorer sa biodisponibilité orale. La voie de synthèse implique la préparation de SNX-2112, suivie de sa conversion en this compound. Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement détaillées dans la littérature publique, mais le processus implique généralement des techniques de synthèse organique standard .

Analyse Des Réactions Chimiques

SNX-5422 subit plusieurs types de réactions chimiques, principalement axées sur sa conversion en SNX-2112. Cette conversion est cruciale pour son activité en tant qu'inhibiteur de la Hsp90. Le composé est stable dans des conditions physiologiques et ne subit pas de réactions d'oxydation, de réduction ou de substitution significatives dans l'organisme. Le principal produit formé par ces réactions est SNX-2112, qui est la forme active du médicament .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans le traitement de divers cancers. Il a montré son efficacité dans des modèles précliniques de tumeurs solides et de malignités hématologiques. De plus, this compound a été étudié pour sa capacité à inhiber la réplication du coronavirus 2 du syndrome respiratoire aigu sévère (SRAS-CoV-2) et à atténuer l'inflammation dans les cellules des voies respiratoires . La capacité du composé à dégrader les protéines clientes importantes de la Hsp90, telles que HER2, AKT et ERK, en fait un outil précieux dans la recherche sur le cancer .

Mécanisme d'action

This compound exerce ses effets en inhibant la Hsp90, une chaperonne moléculaire qui joue un rôle crucial dans la stabilité et la fonction de diverses oncoprotéines. En se liant à la poche N-terminale ATP de la Hsp90, this compound perturbe sa fonction de chaperonne, conduisant à la dégradation des protéines clientes. Cela entraîne l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose. Les cibles moléculaires et les voies impliquées comprennent HER2, AKT et ERK .

Comparaison Avec Des Composés Similaires

SNX-5422 est similaire à d'autres inhibiteurs de la Hsp90, tels que 17-AAG et 17-DMAG. This compound a une meilleure biodisponibilité orale et un meilleur profil de sécurité par rapport à ces composés. De plus, this compound est un prodrog, ce qui permet une administration plus efficace et une conversion en sa forme active, SNX-2112 . D'autres composés similaires comprennent SNX-5542, qui partage des propriétés et des mécanismes d'action similaires .

Propriétés

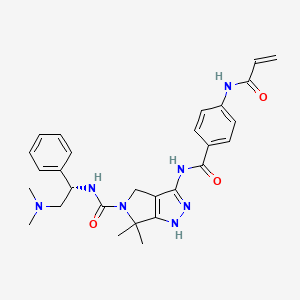

IUPAC Name |

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDSOVJPJZVBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238270 | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

908115-27-5 | |

| Record name | SNX 5422 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNX-5422 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06070 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SNX 5422 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SNX-5422 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of SNX-5422?

A1: this compound is rapidly metabolized into its active form, SNX-2112, which directly targets Hsp90. [, ]

Q2: How does SNX-2112 interact with Hsp90?

A2: SNX-2112 acts as a competitive inhibitor, binding to the N-terminal ATP-binding site of Hsp90 and disrupting its chaperone function. [, , ]

Q3: What are the downstream consequences of Hsp90 inhibition by SNX-2112?

A3: Hsp90 inhibition leads to the proteasomal degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell survival, proliferation, angiogenesis, and metastasis. This disruption of multiple oncogenic pathways underlies the antitumor activity of this compound. [, , , , , ]

Q4: Which specific signaling pathways are affected by SNX-2112?

A4: Research indicates that SNX-2112 impacts various signaling pathways, including: * PI3K/AKT []* RAF/MEK/ERK []* c-Met []* eNOS/Akt []* STAT3 []

Q5: Does SNX-2112 influence p53 function?

A5: Studies demonstrate that SNX-2112 can upregulate the expression of the tumor suppressor protein p53 and its downstream target gene PUMA, potentially contributing to its pro-apoptotic effects. []

Q6: How does SNX-2112 impact the tumor microenvironment?

A6: SNX-2112 exhibits inhibitory effects on both angiogenesis and osteoclastogenesis within the bone marrow microenvironment. It accomplishes this by interfering with the eNOS/Akt pathway in endothelial cells, leading to decreased tube formation. Additionally, it disrupts the ERK/c-fos and PU.1 pathways in osteoclasts, thereby suppressing their formation. []

Q7: Does SNX-2112 affect antigen presentation on tumor cells?

A7: Research suggests that SNX-2112 can increase the surface expression of major histocompatibility complex class I (MHC-I) complexes on tumor cells. This enhanced antigen presentation may improve tumor cell recognition by cytotoxic T cells, potentially augmenting anti-tumor immunity. []

Q8: What is the molecular formula and weight of this compound?

A8: While the exact molecular formula and weight may vary slightly depending on the specific salt form used, you can find the structure and associated information in sources like PubChem and chemical vendor catalogs. Search for "this compound mesylate" for the most commonly used form. []

Q9: Is there spectroscopic data available for this compound?

A9: Spectroscopic characterization data, such as NMR and mass spectrometry, is likely part of the compound's development documentation. It may be available through patent literature, scientific publications, or upon request from the developing company (Pfizer, having acquired Serenex).

Q10: Why is this compound formulated as a prodrug?

A10: The prodrug strategy, where this compound is converted to SNX-2112 in vivo, likely aims to enhance oral bioavailability, improve pharmacokinetic properties, and potentially enhance tumor targeting. [, ]

Q11: How is this compound absorbed and metabolized in the body?

A11: While specific details on ADME are likely part of confidential development data, we know that this compound is orally bioavailable and undergoes rapid conversion to SNX-2112. [] Further metabolism and elimination pathways would be important areas for investigation.

Q12: What is the relationship between this compound exposure and Hsp70 induction?

A12: Pharmacodynamic studies have shown a correlation between this compound pharmacokinetic parameters and the induction of Hsp70, a common biomarker of Hsp90 inhibition. [] This suggests a link between drug exposure and target engagement.

Q13: In which cancer types has this compound shown preclinical activity?

A13: this compound has demonstrated preclinical efficacy in a range of cancer models, including:* Colon cancer (MC38 model) []* Lung cancer (EGFR-mutant models, NCI-H1975 xenografts) [, , , , ]* Glioblastoma (U87MG model) []* Breast cancer (MDA-MB-468 model) []* Acute myeloid leukemia (MV4-11 model) []* Multiple myeloma [, ]* Head and neck squamous cell carcinoma (UMSCC models) []

Q14: Has this compound been evaluated in clinical trials?

A14: Yes, this compound has undergone multiple Phase I clinical trials, primarily focusing on safety and pharmacokinetics in patients with solid tumors and lymphomas. [, , , , , , ]

Q15: Are there known mechanisms of resistance to this compound?

A15: While specific resistance mechanisms to this compound have not been extensively reported, it's important to consider that resistance to Hsp90 inhibitors can develop. Potential mechanisms might involve mutations in the Hsp90 binding site, upregulation of Hsp90 expression, or activation of compensatory signaling pathways. []

Q16: What are the potential side effects of this compound?

A16: As with all anti-cancer agents, this compound can cause side effects. In preclinical studies and early clinical trials, the most commonly reported adverse events included gastrointestinal issues (e.g., diarrhea, nausea), fatigue, and skin reactions. Ocular toxicity has also been observed in animal models and a separate Phase I study, leading to the discontinuation of this compound's development. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)

![1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611892.png)